molecular formula C18H26Fe B13829161 Ferrocene,1,1'-dibutyl-

Ferrocene,1,1'-dibutyl-

Cat. No.: B13829161
M. Wt: 298.2 g/mol
InChI Key: JAOGHAIWZAOCPK-UHFFFAOYSA-N
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Description

Ferrocene,1,1’-dibutyl- is an organometallic compound that belongs to the ferrocene family. It consists of two cyclopentadienyl rings bound to a central iron atom, with butyl groups attached to the 1,1’ positions of the cyclopentadienyl rings. This compound is known for its stability, unique electronic properties, and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

    From Grignard Reagents: Ferrocene,1,1’-dibutyl- can be synthesized by treating a Grignard reagent with iron chloride (II).

    From Sodium Cyclopentadienide: Another method involves treating cyclopentadiene with sodium metal to form sodium cyclopentadienide.

Industrial Production Methods

Industrial production of ferrocene derivatives typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of inert atmospheres, controlled temperatures, and specific solvents are common practices to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Silver nitrate, ferric chloride

    Reducing Agents: Sodium borohydride

    Substitution Reagents: Acyl chlorides, aluminum chloride (as a catalyst)

Major Products

    Oxidation: Ferricenium ions

    Reduction: Ferrocene

    Substitution: Substituted ferrocene derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of ferrocene,1,1’-dibutyl- involves its redox properties. The compound can undergo reversible oxidation and reduction, making it an effective electron transfer agent. In biological systems, ferrocene derivatives can generate reactive oxygen species through Fenton-like reactions, contributing to their antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Ferrocene: The parent compound with no butyl substitutions.

    1,1’-Dimethylferrocene: A derivative with methyl groups instead of butyl groups.

    1,1’-Bis(diphenylphosphino)ferrocene: A derivative with diphenylphosphino groups.

Uniqueness

Ferrocene,1,1’-dibutyl- is unique due to the presence of butyl groups, which can influence its solubility, reactivity, and overall stability compared to other ferrocene derivatives. The butyl groups can also affect the compound’s interaction with biological targets and its performance in various applications .

Properties

Molecular Formula

C18H26Fe

Molecular Weight

298.2 g/mol

InChI

InChI=1S/2C9H13.Fe/c2*1-9(2,3)8-6-4-5-7-8;/h2*4-7H,1-3H3;

InChI Key

JAOGHAIWZAOCPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[C]1[CH][CH][CH][CH]1.CC(C)(C)[C]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

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